HIV-1 Rev 34-50 -

HIV-1 Rev 34-50

Catalog Number: EVT-13570133
CAS Number:
Molecular Formula: C97H173N51O24
Molecular Weight: 2437.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIV-1 Rev 34-50 is classified as an arginine-rich motif peptide, characterized by its high content of arginine residues, which are essential for its RNA-binding capabilities. The peptide's functionality is closely linked to its structural properties and interactions with RNA, making it a focal point for research into antiviral strategies targeting HIV replication mechanisms.

Synthesis Analysis

Methods of Synthesis

The synthesis of HIV-1 Rev 34-50 can be achieved through various methods, including:

  1. Solid-phase peptide synthesis (SPPS): This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process typically involves:
    • Protecting functional groups on amino acids.
    • Coupling protected amino acids in sequence.
    • Cleavage from the solid support to yield the final peptide.
  2. Site-directed mutagenesis: This technique can be employed to generate specific mutations within the Rev protein sequence, allowing for the production of modified peptides that retain or enhance binding affinity to RNA targets .
  3. Recombinant DNA technology: Utilizing plasmids containing the gene encoding HIV-1 Rev, researchers can express and purify the peptide in bacterial or eukaryotic systems, ensuring proper folding and post-translational modifications if necessary.

Technical Details

The synthesis process must ensure that the peptide maintains its structural integrity and functionality. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification and analysis of synthesized peptides to confirm their identity and purity.

Molecular Structure Analysis

Structure

The molecular structure of HIV-1 Rev 34-50 is characterized by its intrinsically disordered nature when not bound to RNA. Upon interaction with its target RNA, it adopts an ordered conformation that facilitates binding. The structural analysis reveals that this region contains multiple arginine residues that contribute to its ability to bind RNA through electrostatic interactions .

Data

The peptide's structure can be studied using techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the conformational dynamics of the peptide in solution.
  • X-ray crystallography: Offers high-resolution structural data when complexed with RNA targets .
Chemical Reactions Analysis

Reactions Involving HIV-1 Rev 34-50

HIV-1 Rev 34-50 participates in several biochemical reactions:

  1. RNA Binding: The primary reaction involves binding to the Rev Response Element within viral mRNA. This interaction is crucial for nuclear export and subsequent translation of viral proteins.
  2. Oligomerization: Multiple Rev proteins can oligomerize on RRE, enhancing stability and efficiency in RNA export .

Technical Details

The binding affinity and kinetics can be studied using techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET), which measure real-time interactions between the peptide and RNA.

Mechanism of Action

Process

HIV-1 Rev 34-50 facilitates viral replication through a multi-step mechanism:

  1. Recognition: The peptide binds specifically to high-affinity sites on the RRE within unspliced mRNA.
  2. Oligomerization: Binding promotes the oligomerization of additional Rev molecules, forming a complex that stabilizes the RNA structure.
  3. Nuclear Export: This complex interacts with cellular export factors, leading to the translocation of viral mRNA from the nucleus to the cytoplasm where translation occurs .

Data

Studies have shown that mutations within this region can significantly affect binding affinity and export efficiency, highlighting its critical role in HIV pathogenesis.

Physical and Chemical Properties Analysis

Physical Properties

HIV-1 Rev 34-50 is a hydrophilic peptide due to its high arginine content, influencing its solubility and interaction with nucleic acids. The peptide's length (17 amino acids) allows it to adopt flexible conformations conducive to binding.

Chemical Properties

The chemical properties include:

  • pKa values: Reflecting basicity due to arginine residues.
  • Stability: The peptide's stability can be affected by environmental factors such as pH and ionic strength.

Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure content under varying conditions.

Applications

Scientific Uses

HIV-1 Rev 34-50 has significant implications in antiviral research:

  1. Drug Development: It serves as a target for small-molecule inhibitors designed to disrupt Rev-RRE interactions, potentially leading to novel antiretroviral therapies .
  2. Biotechnology: Understanding its mechanism aids in developing strategies for gene therapy or vaccine design against HIV.
  3. Structural Biology: Insights gained from studying this peptide contribute to broader knowledge about RNA-protein interactions relevant in various biological systems.
Structural Characterization of HIV-1 Rev 34-50

Primary Sequence Analysis of the Arginine-Rich Motif (ARM)

The HIV-1 Rev 34-50 peptide comprises a 17-residue segment (^{34}TRQARRNRRRRWRERQR^{50}) that forms the core arginine-rich motif (ARM). This sequence contains 10 arginine residues (58.8% composition), creating a highly cationic domain with a theoretical isoelectric point (pI) >12. The primary structure features three functionally distinct segments:

  • Nuclear Localization Signal (NLS) (^{34}TRQAR^{38}): Contains critical residues (Thr34, Arg35, Gln36, Ala37, Arg38) for nuclear import and initial RNA contacts [3] [9].
  • Central Multimerization Domain (^{39}RNRRRR^{44}): A hexa-arginine cluster essential for cooperative Rev-Rev interactions and RRE binding cooperativity [4] [8].
  • C-Terminal Stabilization Segment (^{45}WRERQR^{50}): Includes Trp45 and Gln49 for hydrophobic packing and hydrogen bonding in RNA-bound conformations [3] [9].

Table 1: Functional Segmentation of Rev 34-50 ARM

PositionResiduesFunctional RoleStructural Feature
34–38TRQARNuclear localization; initial RRE dockingβ-turn propensity
39–44RNRRRRRev multimerization; high-affinity RNA bindingExtended positive charge cluster
45–50WRERQRHelix stabilization; tertiary contactsAmphipathic α-helix in complexed state

Mutational studies confirm that substitutions at Arg35, Arg38, Arg39, or Arg44 abrogate RRE binding, while Trp45→Ala reduces affinity 100-fold due to disrupted hydrophobic stacking [3] [9].

Conformational Dynamics in Solution: Intrinsic Disorder and Helical Propensity

In isolation, Rev 34-50 exhibits intrinsic disorder characterized by:

  • Coil-Dominated Conformation: NMR spectroscopy reveals narrow chemical shift dispersion (Δδ1H ≤0.5 ppm) and lack of nuclear Overhauser effect (NOE) correlations, indicative of conformational heterogeneity [3] [9].
  • Context-Dependent Helical Propensity: Circular dichroism (CD) spectra show minimal α-helical content (≤15%) in aqueous buffers but significant induction (≥65%) in 50% trifluoroethanol (TFE), mimicking hydrophobic RNA interfaces [3].
  • Electrostatic Repression of Structure: Molecular dynamics simulations demonstrate that charge repulsion among arginine side chains enforces extended conformations, with radius of gyration (Rg) exceeding 15 Å [3].

Salt concentration critically modulates dynamics: At 50 mM NaCl, arginine side chains exhibit picosecond-nanosecond motions (S2 = 0.6–0.8), while physiological ionic strength (150 mM) reduces flexibility (S2 = 0.8–0.9) due to charge screening [9].

RNA-Induced Structural Transitions: Coil-to-Helix Mechanisms

Rev 34-50 undergoes adaptive folding upon binding the Rev Response Element (RRE):

  • Induced-Fit Binding: NMR structures of Rev 34-50 bound to RRE stem-loop IIB (SLIIB) reveal a stable α-helix (residues 34–46) with backbone RMSD = 0.7 Å. This helix inserts into SLIIB’s widened major groove, facilitated by non-canonical G•G base pairs in the RNA [3] [7].
  • Key Molecular Interactions:
  • Hydrogen Bonding: Arg35 Nη–H bonds to GRRE-10 O6, and Asn40 Nδ–H bonds to GRRE-8 N7 [3].
  • Electrostatic Contacts: Arg41–Arg44 form salt bridges with phosphate groups, contributing ~40% of binding energy [9].
  • Hydrophobic Stabilization: Trp45 stacks between GRRE-7 and ARRE-6 bases, with ΔG = −3.2 kcal/mol upon burial [3].
  • Conformational Selection in RRE: SLIIB exists in equilibrium between "closed" (buried G8GG10 motif) and "open" states. Rev 34-50 selectively binds the open conformation, which comprises ~15% of free RNA but is stabilized to >95% occupancy in the complex [7].

Table 2: Rev 34-50 Residues Mediating Specific RRE Contacts

Rev ResidueRNA NucleotideInteraction TypeEnergetic Contribution (ΔΔG)
Arg35G10H-bond (major groove)−2.8 kcal/mol
Arg38G8, G9Bidentate H-bond−3.5 kcal/mol
Asn40G8H-bond (base edge)−1.9 kcal/mol
Trp45G7, A6Base stacking−3.2 kcal/mol
Arg46Phosphate (U35)Electrostatic−1.5 kcal/mol

Comparative Structural Studies with Oligomerization-Deficient Mutants

Full-length Rev requires oligomerization for RRE activity, but Rev 34-50 functions independently. Key insights from oligomerization-impaired contexts:

  • Monomeric Rev Mutants: The V16D/I55N double mutant (disrupted dimer interface) retains ARM disorder in isolation but exhibits partial helical induction (35% helicity) when embedded in full-length Rev, indicating interdomain stabilization [3].
  • Reduced Cooperative Binding: Unlike wild-type Rev, oligomerization-deficient Rev shows no enhanced affinity for secondary RRE sites, confirming that ARM structural plasticity alone is insufficient for cooperativity [8] [10].
  • Frustrated Folding in Isolated ARM: While full-length Rev forms antiparallel helix-turn-helix dimers that pre-organize the ARM, isolated Rev 34-50 lacks this scaffold, explaining its solution disorder [8].

Role of Post-Translational Modifications in Structural Plasticity

No direct PTMs are reported for Rev 34-50, but modifications in adjacent regions modulate its function:

  • Myristoylation Analogy: The N-terminal matrix (MA) domain of HIV-1 Gag undergoes myristoyl switching (buried ↔ exposed states), facilitating membrane binding. Though Rev lacks myristoylation, its ARM may exploit similar conformational masking to regulate RNA accessibility [5].
  • Phosphorylation Effects: Phosphorylation at Thr34 (predicted by kinase screens) could introduce negative charge, potentially disrupting Arg35–RNA contacts. Evolutionary conservation of Thr34 suggests regulatory significance [4] [10].
  • Arginine Methylation: Host methyltransferases (e.g., PRMT6) methylate Rev Arg38/Arg41 in vitro, reducing RRE affinity by 4-fold due to steric occlusion and charge perturbation [4] [10].

Table 3: Compound Summary: HIV-1 Rev 34-50

PropertyValue
IUPAC NameL-Threonyl-L-arginyl-L-glutaminyl-L-alanyl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-glutamyl-L-arginyl-L-glutaminyl-L-arginine
SequenceThr-Arg-Gln-Ala-Arg-Arg-Asn-Arg-Arg-Arg-Arg-Trp-Arg-Glu-Arg-Gln-Arg
Molecular FormulaC₁₀₇H₁₉₀N₆₈O₂₇
Molecular Weight2437.75 g/mol
Isoelectric Point (pI)>12.0 (calculated)
Biological SourceSynthetic / HIV-1 viral protein fragment
Key Functional DomainsArginine-rich motif (ARM)

Properties

Product Name

HIV-1 Rev 34-50

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C97H173N51O24

Molecular Weight

2437.7 g/mol

InChI

InChI=1S/C97H173N51O24/c1-46(133-72(156)60(27-30-66(98)150)142-79(163)59(25-13-41-130-96(118)119)145-86(170)70(101)47(2)149)71(155)134-51(17-5-33-122-88(102)103)73(157)137-58(24-12-40-129-95(116)117)81(165)148-65(44-68(100)152)85(169)141-55(21-9-37-126-92(110)111)76(160)136-52(18-6-34-123-89(104)105)74(158)135-53(19-7-35-124-90(106)107)75(159)138-57(23-11-39-128-94(114)115)80(164)147-64(43-48-45-132-50-16-4-3-15-49(48)50)84(168)140-56(22-10-38-127-93(112)113)78(162)144-62(29-32-69(153)154)82(166)139-54(20-8-36-125-91(108)109)77(161)143-61(28-31-67(99)151)83(167)146-63(87(171)172)26-14-42-131-97(120)121/h3-4,15-16,45-47,51-65,70,132,149H,5-14,17-44,101H2,1-2H3,(H2,98,150)(H2,99,151)(H2,100,152)(H,133,156)(H,134,155)(H,135,158)(H,136,160)(H,137,157)(H,138,159)(H,139,166)(H,140,168)(H,141,169)(H,142,163)(H,143,161)(H,144,162)(H,145,170)(H,146,167)(H,147,164)(H,148,165)(H,153,154)(H,171,172)(H4,102,103,122)(H4,104,105,123)(H4,106,107,124)(H4,108,109,125)(H4,110,111,126)(H4,112,113,127)(H4,114,115,128)(H4,116,117,129)(H4,118,119,130)(H4,120,121,131)/t46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1

InChI Key

SJDURFRPNNLLOO-LYAKTKFASA-N

Canonical SMILES

CC(C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.